molecular formula C10H16O2 B14153702 3-Butylcyclohexane-1,2-dione CAS No. 88974-60-1

3-Butylcyclohexane-1,2-dione

Cat. No.: B14153702
CAS No.: 88974-60-1
M. Wt: 168.23 g/mol
InChI Key: SEGYOZXVMUQJPJ-UHFFFAOYSA-N
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Description

3-Butylcyclohexane-1,2-dione is an organic compound belonging to the class of cyclohexane derivatives It features a cyclohexane ring substituted with a butyl group at the third carbon and two ketone groups at the first and second carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylcyclohexane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butylcyclohexanone with an oxidizing agent to introduce the second ketone group at the second carbon. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Butylcyclohexane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions at the butyl group or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-butylcyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of 3-butylcyclohexane-1,2-diol.

    Substitution: Formation of halogenated derivatives like 3-butyl-2-chlorocyclohexanone.

Scientific Research Applications

3-Butylcyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butylcyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-Butylcyclohexane-1,3-dione: Similar structure but with ketone groups at different positions.

    3-Methylcyclohexane-1,2-dione: Similar structure but with a methyl group instead of a butyl group.

    Cyclohexane-1,2-dione: Lacks the butyl group, making it less lipophilic.

Uniqueness

3-Butylcyclohexane-1,2-dione is unique due to the presence of both a butyl group and two ketone groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88974-60-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-butylcyclohexane-1,2-dione

InChI

InChI=1S/C10H16O2/c1-2-3-5-8-6-4-7-9(11)10(8)12/h8H,2-7H2,1H3

InChI Key

SEGYOZXVMUQJPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC(=O)C1=O

Origin of Product

United States

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